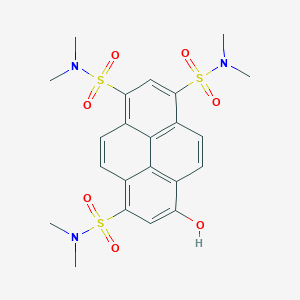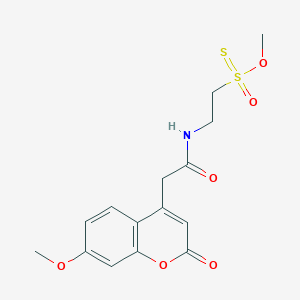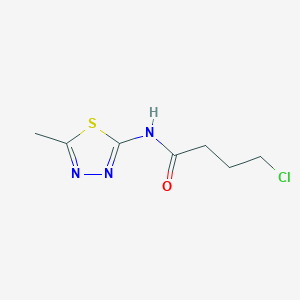
4-氯-N-(5-甲基-1,3,4-噻二唑-2-基)丁酰胺
描述
4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide is a chemical compound with the molecular formula C7H10ClN3OS. It belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
科学研究应用
4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.
Agriculture: Thiadiazole derivatives are known for their pesticidal and herbicidal properties.
Materials Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
作用机制
Target of Action
The primary target of 4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide is carbonic anhydrase , an essential metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate ions . This enzyme plays a crucial role in various biological processes, including pH regulation and CO2 transport .
Mode of Action
4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide interacts with carbonic anhydrase, inhibiting its activity . The inhibition of carbonic anhydrase disrupts the balance of CO2 and bicarbonate ions, which can lead to changes in cellular processes that depend on these molecules .
Biochemical Pathways
The inhibition of carbonic anhydrase by 4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide affects several biochemical pathways. These include pathways related to pH regulation and CO2 transport, which are critical for maintaining cellular homeostasis .
Result of Action
The inhibition of carbonic anhydrase by 4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide can lead to changes in cellular processes that depend on the balance of CO2 and bicarbonate ions . This can result in anti-proliferative effects, as seen in studies where the compound showed cytotoxic activity against cancer cell lines .
生化分析
Biochemical Properties
4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. The thiadiazole ring in its structure allows it to cross cellular membranes and interact strongly with biological targets . This compound has been shown to inhibit certain enzymes, such as carbonic anhydrase and histone deacetylase, which are crucial for various cellular processes . Additionally, it can form hydrogen bonds with proteins, enhancing its binding affinity and specificity .
Cellular Effects
The effects of 4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . It also affects the expression of genes involved in cell survival and apoptosis, thereby altering cellular metabolism and promoting cell death in cancerous cells .
Molecular Mechanism
At the molecular level, 4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and proteins, inhibiting their activity. For example, it inhibits histone deacetylase, leading to changes in gene expression and chromatin structure . This inhibition results in the activation of tumor suppressor genes and the suppression of oncogenes, thereby exerting anticancer effects . Additionally, the compound’s ability to form hydrogen bonds with proteins enhances its binding affinity and specificity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or extreme pH . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for its metabolism and biotransformation . The compound’s metabolism results in the formation of metabolites that may retain biological activity or be excreted from the body . Additionally, it can affect metabolic flux and alter the levels of specific metabolites, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . The compound’s lipophilicity allows it to accumulate in specific tissues, where it can exert its biological effects . Its distribution is influenced by factors such as tissue perfusion, binding affinity, and the presence of specific transporters .
Subcellular Localization
The subcellular localization of 4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and histone proteins, influencing gene expression and chromatin structure . Its localization to specific subcellular sites enhances its efficacy and specificity in modulating cellular processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with 4-chlorobutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反应分析
Types of Reactions
4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like ethanol or acetonitrile at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Reactions: Products include various substituted thiadiazole derivatives.
Oxidation and Reduction: Products include oxidized or reduced forms of the thiadiazole ring.
相似化合物的比较
Similar Compounds
2-amino-1,3,4-thiadiazole: Known for its anticonvulsant and antimicrobial activities.
1,3,4-thiadiazole-2-thiol: Exhibits significant antioxidant and anti-inflammatory properties.
Uniqueness
4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the butanamide group enhances its reactivity and potential for diverse applications compared to other thiadiazole derivatives .
属性
IUPAC Name |
4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3OS/c1-5-10-11-7(13-5)9-6(12)3-2-4-8/h2-4H2,1H3,(H,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNHGGCMBSRORE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20398976 | |
| Record name | 4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20398976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
392244-44-9 | |
| Record name | 4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20398976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[C]azepin-1-one](/img/structure/B1598288.png)
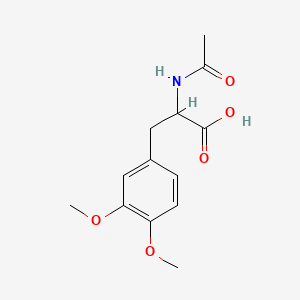
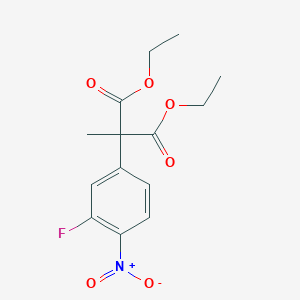
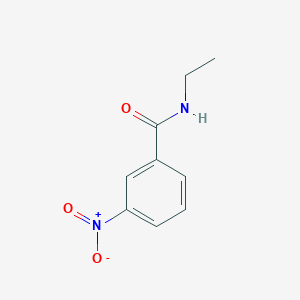
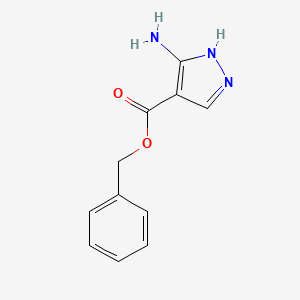
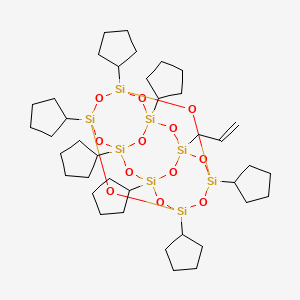
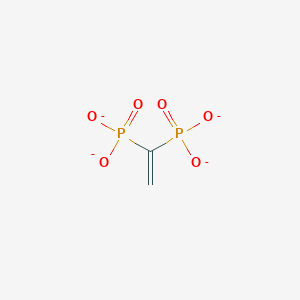
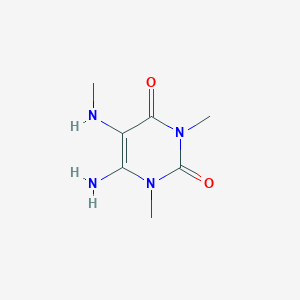
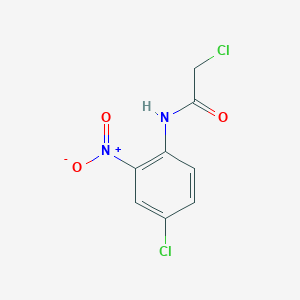
![3-[(E)-2-Nitroethenyl]phenol](/img/structure/B1598301.png)

![6-Chloro-[2,3']bipyridinyl-5-carbonitrile](/img/structure/B1598306.png)
